Lipophilicity (LogP) Differentiation vs. 3-Carboxylate Regioisomer
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate (target compound) exhibits a computed LogP of 0.74, compared to 0.10 for its 3-carboxylate regioisomer (methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, CAS 1363381-84-3) . This 0.64 LogP unit difference represents an approximately 4.4-fold higher predicted octanol-water partition coefficient, translating to measurably distinct chromatographic retention, membrane permeability, and protein-binding behavior . Fractional LogP differences of this magnitude are known to affect passive cellular permeability and off-target promiscuity in fragment-based screening cascades [1].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.74 (methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, CAS 1140240-00-1) |
| Comparator Or Baseline | 0.10 (methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, CAS 1363381-84-3) |
| Quantified Difference | ΔLogP = +0.64; ~4.4× higher lipophilicity for the 7-carboxylate regioisomer |
| Conditions | Computed XLogP3-AA values from PubChem/Chemsrc databases under standard conditions |
Why This Matters
Procurement of the 7-carboxylate regioisomer is justified when higher lipophilicity is required for target engagement or blood-brain barrier penetration, whereas the 3-carboxylate isomer would confer different ADME properties.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098 View Source
